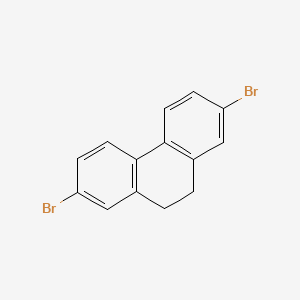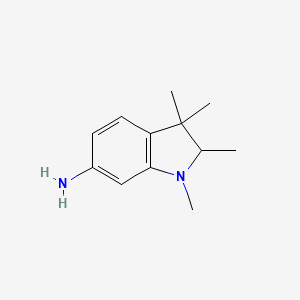
2,7-Dibromo-9,10-dihydrophenanthrene
Vue d'ensemble
Description
2,7-Dibromo-9,10-dihydrophenanthrene is an organic compound with the molecular formula C14H10Br2. It is a derivative of phenanthrene, where bromine atoms are substituted at the 2 and 7 positions, and the compound is hydrogenated at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. This can be achieved through the reaction of 9,10-dihydrophenanthrene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed carbonylation-polycondensation reactions. This method not only ensures high yield but also allows for the production of high molecular weight polymers .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromo-9,10-dihydrophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Dehalogenation Reactions: The removal of bromine atoms can be achieved through dehalogenation reactions using reagents such as zero-valent nickel complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dehalogenation: Zero-valent nickel complexes or electrochemically generated nickel complexes are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be obtained.
Dehalogenation Products: The primary product is 9,10-dihydrophenanthrene.
Applications De Recherche Scientifique
2,7-Dibromo-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polycyclic aromatic hydrocarbons and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of heat-resistant and soluble aramids, which are important for the manufacturing of advanced materials such as fiber-reinforced plastics
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking reactions, it undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts such as NiMo/Al2O3-USY, which help in the selective ring opening and formation of monocyclic aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
9,10-Dihydrophenanthrene: Lacks the bromine substituents and has different reactivity and applications.
2,7-Dibromo-9,10-phenanthrenedione: Contains a diketone functionality, making it useful for different chemical transformations.
Phenanthrene: The parent compound without any bromine or hydrogenation modifications.
Uniqueness: 2,7-Dibromo-9,10-dihydrophenanthrene is unique due to the presence of bromine atoms at specific positions, which allows for selective chemical modifications. Its hydrogenated form also provides different reactivity compared to its non-hydrogenated counterparts .
Propriétés
IUPAC Name |
2,7-dibromo-9,10-dihydrophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAGVNUIFJWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385016 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-86-0 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)











